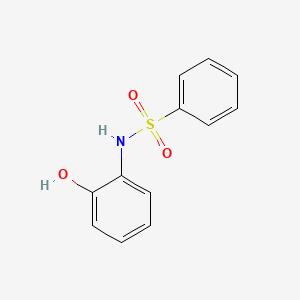

N-(2-hydroxyphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO3S/c14-12-9-5-4-8-11(12)13-17(15,16)10-6-2-1-3-7-10/h1-9,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQARMCGNIUBXAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80282963 | |

| Record name | N-(2-hydroxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-16-7 | |

| Record name | NSC28990 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-hydroxyphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80282963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)benzenesulfonamide typically involves the reaction of 2-aminophenol with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of N-(2-hydroxyphenyl)benzenesulfonamide can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

Substitution: Nucleophiles such as amines, alcohols, and thiols

Major Products Formed

Oxidation: Formation of carbonyl derivatives

Reduction: Formation of amino derivatives

Substitution: Formation of various sulfonamide derivatives

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : N-(2-hydroxyphenyl)benzenesulfonamide serves as a crucial intermediate in the synthesis of more complex chemical entities. Its structural features allow for various modifications, facilitating the development of novel compounds with enhanced properties.

- Reactivity : The compound can undergo oxidation, reduction, and substitution reactions, making it versatile for synthetic chemists. For instance, the hydroxy group can be oxidized to form carbonyl derivatives, while the sulfonamide group can participate in nucleophilic substitutions.

Biology

- Enzyme Inhibition : This compound is primarily known for its inhibitory action on carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. Inhibition of CA IX has significant implications in cancer therapy as it affects cellular proliferation and tumor hypoxia .

- Antimicrobial Activity : Derivatives of N-(2-hydroxyphenyl)benzenesulfonamide have shown varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, studies indicate that certain derivatives exhibit moderate to high activity against pathogens like E. coli and Bacillus subtilis .

Medicine

- Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines such as MDA-MB-231, with effective concentrations ranging from 1.52 to 6.31 μM. Its ability to inhibit CA IX contributes to its potential as an anti-cancer agent.

- Combination Therapy : N-(2-hydroxyphenyl)benzenesulfonamide is being explored in combination with other chemotherapeutic agents to enhance therapeutic efficacy against various cancers, including pancreatic ductal adenocarcinoma .

Table 1: Summary of Biological Activities

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it inhibits the activity of carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the cancer cells, leading to cell death. The compound also interferes with the synthesis of folic acid in bacteria, preventing their growth and reproduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Antimicrobial Activity

Key Findings:

- N-(2-Hydroxyphenyl)-4-methylbenzenesulfonamide (1B) exhibited moderate to low activity against E. coli, B. subtilis, and B.

- 4-Methyl-N-(2-nitrophenyl)benzenesulfonamide (1C) , a nitro-substituted analog, showed significantly higher antimicrobial activity against the same strains, attributed to the electron-withdrawing nitro group enhancing target binding .

- 4-Chloro-N-[(4-methylphenyl)sulfonyl]-N-propyl benzamide (1A) displayed moderate activity against B. linens, suggesting alkyl chain modifications may reduce efficacy compared to hydroxyl or nitro groups .

Table 1: Antimicrobial Activity of Selected Benzenesulfonamide Derivatives

| Compound | Substituent | Activity Against E. coli | Activity Against B. subtilis |

|---|---|---|---|

| 1B (Hydroxyphenyl) | -OH (ortho) | Moderate | Low |

| 1C (Nitrophenyl) | -NO₂ (ortho) | High | High |

| 1A (Chloro-alkyl) | -Cl, -propyl | Low | Moderate |

Enzyme Interactions and Therapeutic Potential

Acetylcholinesterase Reactivation

- N-(2-Chlorophenyl)- and N-(4-fluorophenyl)benzenesulfonamide demonstrated high acetylcholinesterase reactivation when combined with pralidoxime, indicating that halogen substituents enhance enzyme-binding efficiency .

Structural and Computational Insights

Docking Studies

- Compounds with hydroxyl or nitro groups showed comparable docking scores for PPARγ binding (Gold Scores: 78.09–87.26 vs. 90.65 for reference ligand INT131). Hydrogen-bonding scores were higher for nitro derivatives (7.42 vs. 6.11 for hydroxyl), suggesting nitro groups optimize ligand-protein interactions .

QSAR Models

Biological Activity

N-(2-hydroxyphenyl)benzenesulfonamide, a member of the sulfonamide class, has garnered attention due to its diverse biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article delves into its biological mechanisms, research findings, and potential applications.

Target Enzyme: Carbonic Anhydrase IX (CA IX)

N-(2-hydroxyphenyl)benzenesulfonamide primarily inhibits Carbonic Anhydrase IX (CA IX), an enzyme that is often overexpressed in solid tumors. The inhibition of CA IX disrupts various biochemical pathways associated with cell proliferation and tumor hypoxia, leading to significant molecular and cellular effects.

Biochemical Pathways

The compound's inhibition of CA IX has been linked to altered gene expression and uncontrolled cell proliferation. For instance, studies have shown that it induces apoptosis in cancer cell lines such as MDA-MB-231, with a notable increase in annexin V-FITC positive cells, indicating enhanced apoptotic activity .

In Vitro Studies

-

Anticancer Activity

- Concentration Range : N-(2-hydroxyphenyl)benzenesulfonamide demonstrated significant inhibitory effects on various cancer cell lines at concentrations ranging from 1.52 to 6.31 μM.

- Apoptosis Induction : In laboratory settings, this compound induced apoptosis in MDA-MB-231 cells, showcasing its potential as an anticancer agent .

- Antimicrobial Activity

Case Studies

- Study on Perfusion Pressure : Research involving isolated rat heart models indicated that certain sulfonamide derivatives could significantly affect cardiovascular parameters such as perfusion pressure and coronary resistance. This suggests a broader biological impact beyond anticancer activity .

Data Tables

| Biological Activity | IC50 (μM) | Cell Line/Organism |

|---|---|---|

| CA IX Inhibition | 10.93–25.06 | Various cancer cell lines |

| Antibacterial Activity | Moderate | E. coli, Bacillus subtilis |

| Apoptosis Induction | Significant | MDA-MB-231 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-hydroxyphenyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves coupling 2-hydroxyphenylamine with benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Controlled temperatures (0–5°C) minimize side reactions like sulfonic acid formation . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products, as evidenced by Rf values (e.g., 0.70 in related compounds) .

- Key Variables : Solvent polarity, stoichiometry of sulfonating agents, and inert atmospheres (N₂/Ar) to prevent oxidation of the hydroxyl group .

Q. Which spectroscopic techniques are most effective for characterizing N-(2-hydroxyphenyl)benzenesulfonamide?

- Approach :

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.8 ppm) and hydroxyl groups (δ 5.2–5.5 ppm, broad singlet). The sulfonamide NH proton appears as a singlet near δ 9.0 ppm .

- IR Spectroscopy : Confirm S=O stretching (1150–1350 cm⁻¹) and N–H bending (1530–1650 cm⁻¹) .

- Elemental Analysis : Validate molecular composition (e.g., C: 54–56%, H: 4–5%, N: 9–12%) .

Q. What are the baseline biological activities of N-(2-hydroxyphenyl)benzenesulfonamide derivatives?

- Screening Protocols :

- Antimicrobial Assays : Use agar diffusion methods against E. coli and S. aureus (MIC values typically 25–100 µg/mL) .

- Enzyme Inhibition : Test carbonic anhydrase inhibition via stopped-flow CO₂ hydration assays. IC₅₀ values for related sulfonamides range from 0.1–10 µM .

Advanced Research Questions

Q. How can structural modifications enhance the pharmacological efficacy of N-(2-hydroxyphenyl)benzenesulfonamide?

- Design Strategy : Introduce electron-withdrawing groups (e.g., –CF₃) at the para-position of the benzene ring to improve membrane permeability. For example, derivatives with –CF₃ substituents show 3-fold higher bioactivity in perfusion pressure studies .

- Validation : Use QSAR models to correlate Hammett constants (σ) with IC₅₀ values .

Q. How to resolve contradictory data in biological activity studies (e.g., opposing effects on perfusion pressure)?

- Case Study : In cardiovascular models, N-(2-chlorophenyl) analogs reduced perfusion pressure, while non-halogenated derivatives increased it .

- Resolution :

Perform dose-response curves (0.001–1.0 nM) to identify threshold effects.

Compare binding affinities via SPR (surface plasmon resonance) for target receptors (e.g., adrenergic receptors).

Validate using knockout animal models to isolate pathway-specific effects .

Q. What computational methods predict the hydrogen-bonding network of N-(2-hydroxyphenyl)benzenesulfonamide in crystal structures?

- Approach :

- X-ray Crystallography : Resolve intermolecular N–H⋯O and O–H⋯O bonds (bond lengths: 2.8–3.0 Å; angles: 160–170°) .

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to validate experimental hydrogen-bonding patterns .

Q. How to assess the metabolic stability of N-(2-hydroxyphenyl)benzenesulfonamide derivatives?

- Protocol :

In vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS over 60 minutes.

Metabolite Identification : Use high-resolution MS/MS to detect hydroxylated or glucuronidated products .

Methodological Resources

- Synthetic Optimization : Refer to protocols for related sulfonamides in Egyptian Journal of Chemistry .

- Spectroscopic Data : Cross-reference with crystallographic datasets in Acta Crystallographica .

- Biological Assays : Adapt perfusion pressure methodologies from PubChem case studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.